

# 4-Bromobenzamide: A Versatile Scaffold for Synthesis and Drug Discovery

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## Compound of Interest

Compound Name: **4-Bromobenzamide**

Cat. No.: **B181206**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Bromobenzamide** is a valuable and versatile chemical building block widely utilized in organic synthesis and medicinal chemistry. Its structure, featuring a benzene ring substituted with both a bromine atom and an amide functional group, offers a unique combination of reactivity and stability. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the facile introduction of diverse functionalities. Simultaneously, the benzamide moiety is a well-established pharmacophore present in numerous biologically active compounds, contributing to favorable interactions with biological targets. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **4-Bromobenzamide**, with a focus on its utility in the development of novel therapeutics.

## Physicochemical Properties

**4-Bromobenzamide** is a white to off-white crystalline powder.<sup>[1]</sup> A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	698-67-9	
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO	
Molecular Weight	200.03 g/mol	
Melting Point	190-193 °C	
Solubility	Sparingly soluble in water	<a href="#">[1]</a>
Appearance	White to off-white crystalline powder	<a href="#">[1]</a>

## Spectroscopic Data

The structural features of **4-Bromobenzamide** can be confirmed by various spectroscopic techniques.

Technique	Data	Reference(s)
<sup>1</sup> H NMR	Characteristic signals for aromatic protons are observed.	<a href="#">[2]</a>
<sup>13</sup> C NMR	Signals corresponding to the seven carbon atoms of the molecule are present.	<a href="#">[2]</a>
IR	Characteristic peaks for N-H and C=O stretching of the amide group, and C-Br stretching.	<a href="#">[2]</a>
Mass Spectrometry	The molecular ion peak corresponding to the molecular weight can be observed.	<a href="#">[2]</a>

## Applications in Organic Synthesis

The bromine atom in **4-Bromobenzamide** makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of complex molecules.

## Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound. **4-Bromobenzamide** can be effectively coupled with various boronic acids to synthesize 4-arylbenzamides.

### Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of **4-Bromobenzamide**

This protocol is adapted from procedures for similar aryl bromides.[\[3\]](#)[\[4\]](#)

#### Materials:

- **4-Bromobenzamide**
- Arylboronic acid (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ ,  $\text{Cs}_2\text{CO}_3$ , 2-3 equivalents)
- Solvent (e.g., 1,4-dioxane, toluene, DMF, with a small amount of water)

#### Procedure:

- To an oven-dried reaction vessel, add **4-Bromobenzamide**, the arylboronic acid, palladium catalyst, and base.
- The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed solvent system to the reaction mixture.

- The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until TLC or GC-MS analysis indicates completion of the reaction.
- Upon completion, the reaction is cooled to room temperature and diluted with water.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired 4-arylbenzamide.

#### Quantitative Data for Suzuki-Miyaura Coupling of Related Aryl Bromides

Aryl Bromide	Coupling Partner	Catalyst (mol%)	Base	Solvent	Temp (°C)	Yield (%)	Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine	Phenylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5)	K <sub>3</sub> PO <sub>4</sub>	1,4-Dioxane	70-80	60	[3]
5-(4-bromophenyl)-4,6-dichloropyrimidine	4-Methoxyphenylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5)	K <sub>3</sub> PO <sub>4</sub>	1,4-Dioxane	70-80	80	[3]
4-bromobenzonitrile	4-formylphenylboronic acid	Not specified	Not specified	Not specified	Not specified	97	[5]

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[\[6\]](#) This reaction allows for the preparation of N-aryl and N-heteroaryl derivatives of **4-Bromobenzamide**.

### Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of **4-Bromobenzamide**

This protocol is based on general procedures for Buchwald-Hartwig amination.[\[7\]](#)[\[8\]](#)

#### Materials:

- **4-Bromobenzamide**
- Amine (1.0 - 1.2 equivalents)
- Palladium precatalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 1-2 mol%)
- Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
- Base (e.g.,  $\text{NaOtBu}$ ,  $\text{Cs}_2\text{CO}_3$ , 1.2 - 2.0 equivalents)
- Anhydrous, degassed solvent (e.g., toluene, dioxane)

#### Procedure:

- In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, phosphine ligand, and base.
- **4-Bromobenzamide** and the amine are then added, followed by the anhydrous, degassed solvent.
- The reaction vessel is sealed and heated to 80-110 °C with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
- After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts.

- The filtrate is concentrated under reduced pressure.
- The resulting crude product is purified by column chromatography to yield the desired N-substituted 4-aminobenzamide derivative.

## Application in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, and derivatives of **4-Bromobenzamide** have shown significant potential in the development of novel therapeutic agents.

## PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibitors of PARP have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several potent PARP inhibitors are based on a benzamide core, which mimics the nicotinamide moiety of the PARP substrate NAD<sup>+</sup>. **4-Bromobenzamide** serves as a key starting material for the synthesis of various PARP inhibitors.[9][10]

The general structure of many PARP inhibitors features a substituted benzamide "warhead" that binds to the nicotinamide-binding pocket of the enzyme. The 4-position of the benzamide, where the bromine is located in the starting material, is often functionalized to introduce moieties that can interact with other regions of the enzyme or modulate the physicochemical properties of the molecule.

IC<sub>50</sub> Values for Representative PARP-1 Inhibitors with Benzamide Scaffolds

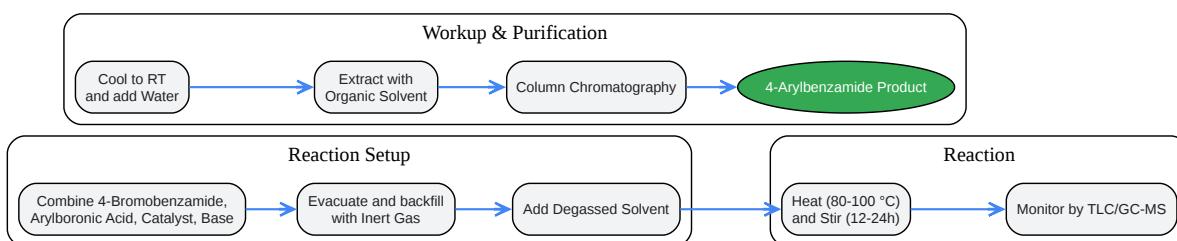
Compound	PARP-1 IC <sub>50</sub> (nM)	Reference
Olaparib (reference)	34	[11]
Compound 8a (pyridopyridazinone derivative)	36	[11]
Compound 16l (thienoimidazole-4-carboxamide derivative)	43	[9]
Compound Y49 (selective PARP-1 inhibitor)	0.96	[12]

## Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the development of several types of cancer. Small molecule inhibitors of the Hh pathway, particularly those targeting the Smoothened (SMO) receptor, have shown therapeutic potential. Novel benzamide derivatives have been synthesized and evaluated as potent SMO antagonists, with some demonstrating significant inhibition of the Hedgehog signaling pathway.[13]

## Visualizations

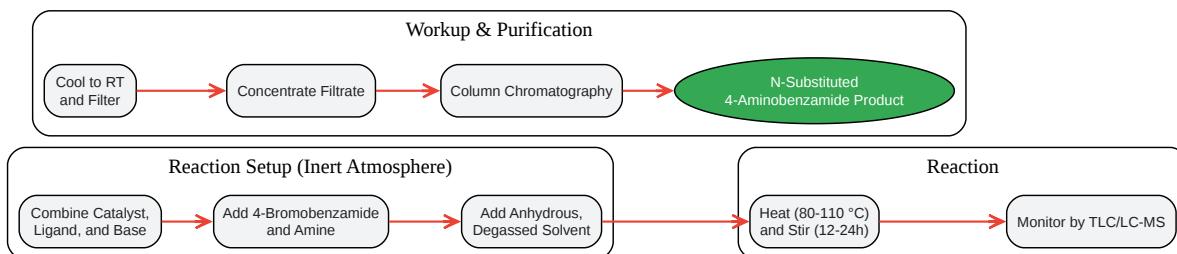
### Experimental Workflow: Suzuki-Miyaura Coupling



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Caption: A generalized workflow for the Suzuki-Miyaura coupling of **4-Bromobenzamide**.

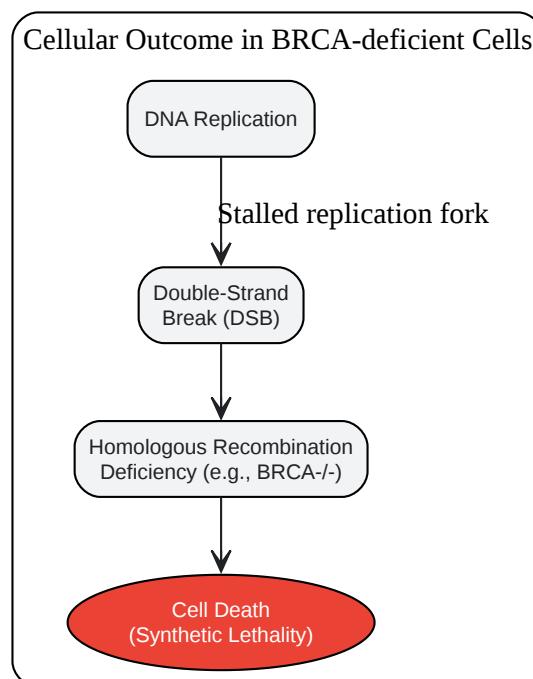
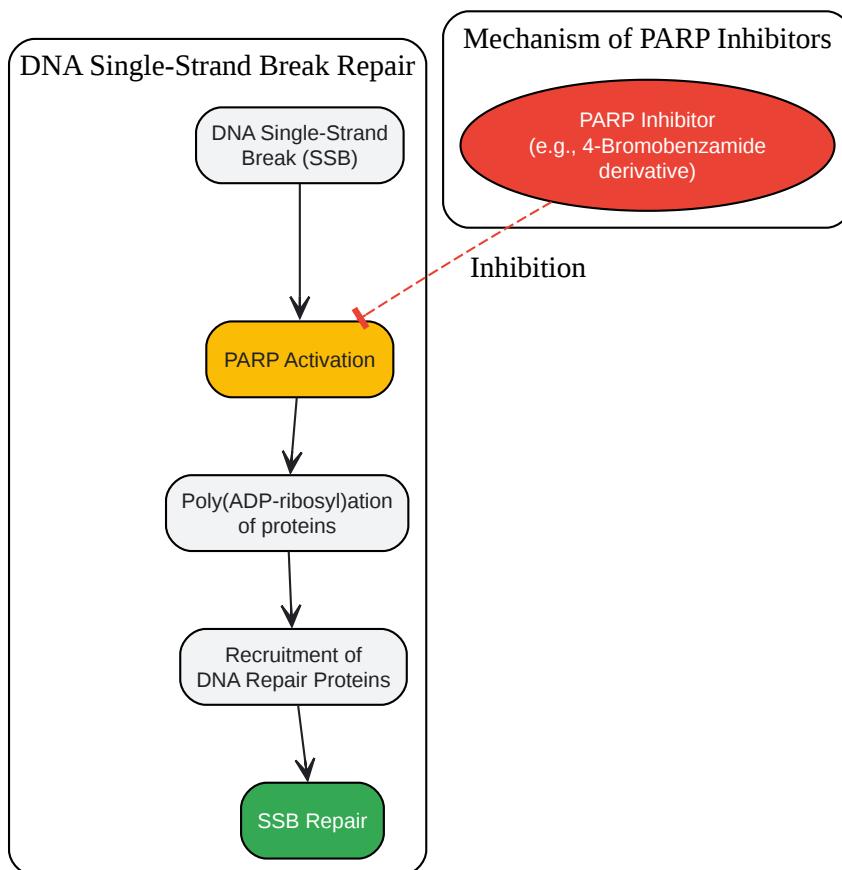
## Experimental Workflow: Buchwald-Hartwig Amination



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Caption: A generalized workflow for the Buchwald-Hartwig amination of **4-Bromobenzamide**.

## Signaling Pathway: PARP Inhibition in DNA Repair



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